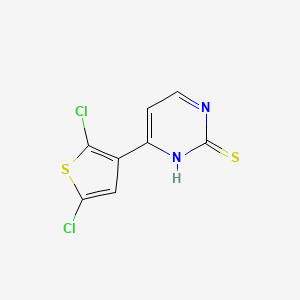

4-(2,5-Dichloro-3-thienyl)-2-pyrimidinylhydrosulfide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

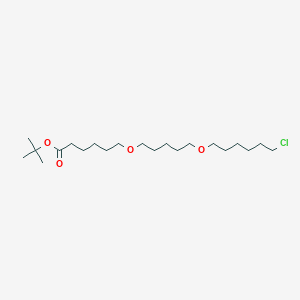

The compound is a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as thiamine, uracil, thymine, and cytosine . The 2,5-dichloro-3-thienyl group suggests the presence of a thiophene ring, a five-membered aromatic ring with one sulfur atom, substituted with two chlorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely include a pyrimidine ring attached to a thiophene ring via a sulfur bridge . The thiophene ring would be substituted with two chlorine atoms .Chemical Reactions Analysis

The compound, due to the presence of reactive sites on the pyrimidine and thiophene rings, might undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence these properties include the presence and position of the chlorine substituents and the nature of the sulfur bridge .Scientific Research Applications

Synthesis of Substituted Chalcones

Chalcones are important intermediates in organic synthesis. Researchers have employed 3-acetyl-2,5-dichlorothiophene as a building block to create substituted chalcones. These compounds exhibit diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

Carbonic Anhydrase Inhibitors

Topical carbonic anhydrase inhibitors are used to treat glaucoma. 3-Acetyl-2,5-dichlorothiophene contributes to the synthesis of AL-4623A and AL-4862 (brinzolamide), which are effective inhibitors of carbonic anhydrase enzymes in the eye. These inhibitors reduce intraocular pressure and help manage glaucoma .

Thienopyrazole Derivatives

Thienopyrazoles are heterocyclic compounds with diverse biological activities. Researchers have utilized 3-acetyl-2,5-dichlorothiophene as a precursor to synthesize thieno[3,4-c]pyrazoles. These derivatives exhibit potential as antimicrobial agents, anti-inflammatory drugs, and antitumor agents .

Phase Transition Studies

Scientific Reports (2019) highlighted the temperature-induced first-order displacive phase transition of isonicotinamide-4-methoxybenzoic acid co-crystals. While not directly related to 3-acetyl-2,5-dichlorothiophene, this research demonstrates the broader interest in phase transitions and crystal engineering, which may involve similar compounds .

Mechanism of Action

Future Directions

properties

IUPAC Name |

6-(2,5-dichlorothiophen-3-yl)-1H-pyrimidine-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N2S2/c9-6-3-4(7(10)14-6)5-1-2-11-8(13)12-5/h1-3H,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETAZEVFQQJYOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)C2=C(SC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

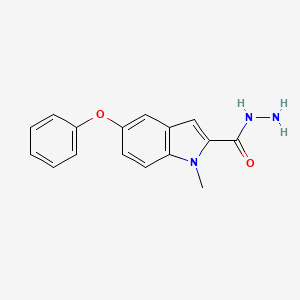

![(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2541748.png)

![N-([2,2'-bifuran]-5-ylmethyl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2541751.png)

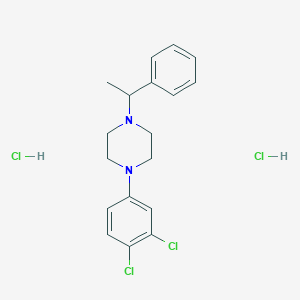

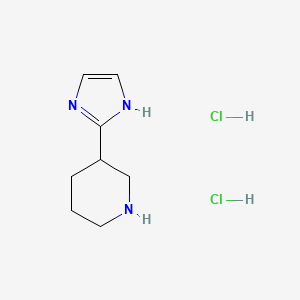

![2-[(Pyridin-3-ylmethyl)amino]acetic acid dihydrochloride](/img/structure/B2541752.png)

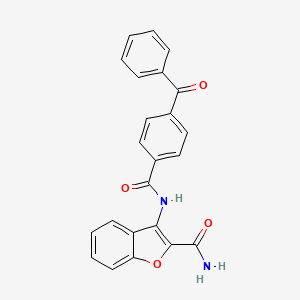

![(Z)-5-bromo-N'-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)-2-hydroxybenzohydrazide](/img/structure/B2541755.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2541759.png)

![N-benzyl-N-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2541762.png)

![2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2541769.png)

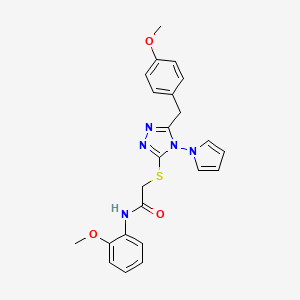

![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-2-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2541770.png)